Bis(trimethylstannyl)methane
Description
Structure
2D Structure
Properties
CAS No. |
16812-43-4 |
|---|---|
Molecular Formula |
C7H20Sn2 |
Molecular Weight |
341.7 g/mol |
IUPAC Name |
trimethyl(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/6CH3.CH2.2Sn/h6*1H3;1H2;; |
InChI Key |
UCWABCCLELENRN-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C[Sn](C)(C)C |
Canonical SMILES |
C[Sn](C)(C)C[Sn](C)(C)C |
Other CAS No. |
16812-43-4 |
Origin of Product |
United States |
Methodological Advancements in the Synthesis of Bis Trimethylstannyl Methane
Established Synthetic Pathways and Refinements
Established methods for synthesizing bis(trimethylstannyl)methane often involve the reaction of a trimethylstannyl nucleophile with a dihalomethane or the reaction of a methylating agent with a tin-methylene-tin intermediate. These routes have been subject to modifications to optimize procedures and yields.
Modified Literature Protocols and Procedural Optimizations
One of the well-documented methods for preparing this compound is a modification of an existing literature procedure. A notable example involves a two-step process beginning with the reaction of tin(II) bromide and diiodomethane (B129776). google.com In this synthesis, a catalytic amount of triethylamine (B128534) is used, and the mixture is heated with stirring for an extended period. google.com The subsequent reaction with a Grignard reagent completes the synthesis. This protocol, while effective, results in a moderate yield of 50% after purification by vacuum distillation. google.com
Utilization of Grignard Reagents in Synthetic Routes
Grignard reagents are fundamental to one of the primary synthetic pathways for this compound. google.com Specifically, methylmagnesium bromide (CH₃MgBr) in diethyl ether is used as a methylating agent. google.com After the initial reaction between tin(II) bromide and diiodomethane, the resulting intermediate is cooled and then treated with a 3M solution of methylmagnesium bromide. google.com The mixture is then refluxed, hydrolyzed, and extracted to isolate the final product. google.com This step is crucial for attaching the trimethylstannyl groups to the central methylene (B1212753) bridge.
| Reactant/Reagent | Formula | Role | Reference |
| Tin(II) Bromide | SnBr₂ | Tin Source | google.com |
| Diiodomethane | CH₂I₂ | Methylene Bridge Source | google.com |
| Triethylamine | (C₂H₅)₃N | Catalyst | google.com |
| Methylmagnesium Bromide | CH₃MgBr | Methylating Agent (Grignard) | google.com |
| Diethyl Ether | (C₂H₅)₂O | Solvent | google.com |
Synthesis via Halomethane Precursors
Halomethanes are essential precursors for creating the central CH₂ unit of this compound. Diiodomethane (CH₂I₂) is a commonly used dihalomethane precursor. google.com In a specific protocol, it is reacted with tin(II) bromide at high temperatures. google.com
Other halomethanes, such as carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂), have also been investigated in reactions with trimethylstannylsodium. These reactions can lead to the formation of various stannylated methanes, including tetrakis(trimethylstannyl)methane. The reaction with carbon tetrachloride, for instance, proceeds through intermediates like trichloromethyltrimethylstannane and bis(trimethylstannyl)dichloromethane.
Application of Organosodium Reagents in this compound Synthesis
Organosodium reagents, specifically trimethylstannylsodium (NaSn(CH₃)₃), provide an alternative route for synthesizing this compound and its derivatives. This reagent can be generated in situ from chlorotrimethylstannane and sodium metal. jst.go.jp The reaction of trimethylstannylsodium with dihalomethanes like dichloromethane can produce this compound. When this reaction is conducted in the presence of t-butyl alcohol, this compound is the sole product, which points to the involvement of carbanionic intermediates.
This methodology has been successfully applied to synthesize related compounds, such as bis(trimethylstannyl)arenes. For example, the reaction of o-dibromobenzene with trimethylstannylsodium yields o-bis(trimethylstannyl)benzene. mdpi.com These reactions often proceed through a halogen-metal exchange mechanism. conicet.gov.ar
Optimization Strategies for Synthetic Yields and Reaction Conditions
Efforts to optimize the synthesis of this compound and related organostannanes have focused on adjusting reaction parameters to improve yields and purity. The documented synthesis using diiodomethane and methylmagnesium bromide reports a yield of 50%. google.com
| Precursors | Reagent | Conditions | Yield | Reference |
| SnBr₂, CH₂I₂ | CH₃MgBr | 17h at 140°C, then reflux | 50% | google.com |
| o-dibromobenzene | NaSnMe₃ | Not specified | 42% | mdpi.com |
Optimization can be approached by modifying several factors:
Development of Novel Synthetic Approaches
While established methods provide reliable routes to this compound, research into novel synthetic approaches continues. One area of interest is the use of alternative reaction mechanisms, such as the photostimulated radical-nucleophilic substitution (SRN1) mechanism. mdpi.comconicet.gov.ar This pathway has been used to synthesize triorganylstannyl aromatic compounds under milder conditions than traditional methods. conicet.gov.ar For example, the photostimulated reaction of 2,5-dichloropyridine (B42133) with trimethylstannyl ions yields the bis(trimethylstannyl)pyridine product in high yield. conicet.gov.ar While not yet explicitly documented for this compound, the application of SRN1 or other novel catalytic systems could represent a future direction for synthesizing this compound with greater efficiency and under less harsh conditions.
Reactivity Profiles and Mechanistic Elucidations of Bis Trimethylstannyl Methane
Generation and Characterization of Carbanionic Intermediates
The generation of carbanionic intermediates from bis(trimethylstannyl)methane and related compounds is a key aspect of its reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These intermediates are typically formed through transformations involving highly reactive organometallic reagents or through halogen-metal exchange reactions.
Formation through Organolithium-Mediated Transformations
Organolithium reagents are powerful tools for the generation of carbanionic species from organostannanes. The high reactivity of organolithiums allows for the deprotonation of weakly acidic C-H bonds or the cleavage of carbon-tin bonds, leading to the formation of lithiated intermediates. For instance, the reaction of this compound with an organolithium reagent can lead to the formation of a lithiated carbanion, which can then be trapped by various electrophiles. This approach is fundamental in the synthesis of a variety of organic compounds. uniba.itacs.org The choice of the organolithium reagent and reaction conditions is crucial for controlling the selectivity of the transformation.
The reaction of chloroform (B151607) with trimethylstannylsodium in tetraglyme (B29129) has been shown to produce tetrakis[trimethylstannyl]methane and bis[trimethylstannyl]methane. researchgate.net Trapping experiments in this reaction have provided evidence for the intermediacy of the dichloromethyl anion. researchgate.netresearchgate.net
Elucidation of Dichloromethyl Anion and Dichlorocarbene (B158193) Intermediacy
The reaction of chloroform with trimethylstannylsodium provides a compelling case for the formation of transient anionic and carbene species. researchgate.net Trapping experiments using 3-pentanol (B84944) and 2,3-dimethyl-2-butene (B165504) have successfully indicated the presence of both the dichloromethyl anion and dichlorocarbene as intermediates in these reactions. researchgate.netresearchgate.net The formation of bis[trimethylstannyl]methane when dichlorobis[trimethylstannyl]methane is reacted with trimethylstannylsodium in the presence of t-butyl alcohol further supports the involvement of carbanionic intermediates. researchgate.net
Similarly, the reaction of carbon tetrachloride with trimethylstannylsodium leads to the formation of the trichloromethyl anion as the initial step. researchgate.net Subsequent reactions can then involve the formation of dichlorocarbene, which has been successfully trapped. researchgate.net
| Reactant | Reagent | Intermediate(s) | Trapping Agent |
| Chloroform | Trimethylstannylsodium | Dichloromethyl anion, Dichlorocarbene | 3-Pentanol, 2,3-Dimethyl-2-butene |
| Carbon Tetrachloride | Trimethylstannylsodium | Trichloromethyl anion, Dichlorocarbene | 2,3-Dimethyl-2-butene |
| Dichlorobis[trimethylstannyl]methane | Trimethylstannylsodium | Carbanionic intermediate | t-Butyl alcohol |
Mechanistic Insights from Halogen–Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that facilitates the conversion of organic halides into organometallic compounds. wikipedia.org This process is particularly well-established for the synthesis of organolithium reagents from organochlorides, bromides, and iodides using electropositive metals like lithium. wikipedia.org The reaction is kinetically controlled, and the rate of exchange is influenced by the stability of the carbanion intermediate. wikipedia.org
In the context of this compound chemistry, halogen-metal exchange reactions provide a pathway to generate stannylated carbanions. For example, the reaction of a halogenated derivative of this compound with an organolithium reagent can result in the exchange of the halogen atom for a lithium atom, yielding a lithiated species. This intermediate can then participate in various subsequent reactions. The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic pathway, potentially involving a reversible "ate-complex" intermediate. wikipedia.org
Electrophilic Cleavage Reactivity
The tin-carbon bonds in this compound are susceptible to cleavage by various electrophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of the methylene (B1212753) group into a wide range of molecular frameworks.
Mechanistic Pathways of Tin-Carbon Bond Cleavage
The cleavage of the tin-carbon bond in organostannanes by electrophiles can proceed through several mechanistic pathways. The specific pathway is often dependent on the nature of the electrophile, the substrate, and the reaction conditions. Common mechanisms include S_E2 (bimolecular electrophilic substitution), which can occur with either retention or inversion of configuration at the carbon atom, and oxidative addition-reductive elimination pathways, particularly when transition metal catalysts are involved.
In the context of this compound, electrophilic attack can lead to the cleavage of one or both of the trimethylstannyl groups. The reaction is often stepwise, with the cleavage of the first tin-carbon bond generating a monostannylated intermediate, which may then undergo further reaction. The stability of any charged intermediates, such as a carbocation resulting from the departure of a trimethylstannyl group, plays a significant role in the reaction mechanism.
Regio- and Stereoselective Aspects in Cleavage Processes
The electrophilic cleavage of tin-carbon bonds in unsymmetrical organostannanes can exhibit regioselectivity, where the electrophile preferentially attacks one of the tin-carbon bonds over another. This selectivity is influenced by electronic and steric factors. For instance, tin-carbon bonds involving more electron-rich or less sterically hindered carbon centers may be more susceptible to cleavage.
Radical Reaction Pathways and Intermediates
The participation of organostannanes in radical reactions is a well-documented area of organic chemistry, often proceeding through a radical nucleophilic substitution (SRN1) mechanism. researchgate.net This mechanism is a chain process initiated by the transfer of an electron to a substrate, which then fragments to produce a radical species. researchgate.net In the context of this compound and related compounds, the trimethylstannyl anion (Me₃Sn⁻) is a key nucleophile that can initiate such processes under photostimulation. conicet.gov.ar
Photostimulated reactions involving trimethylstannyl ions and haloarenes, for instance, are known to be inhibited by compounds like p-dinitrobenzene, a hallmark of SRN1 processes. conicet.gov.ar These reactions involve radical and radical anion intermediates. researchgate.net While many studies focus on the trimethylstannyl anion generated from other precursors, the reactivity of this compound can also lead to radical intermediates.
A notable example is the reaction of this compound with chloroform, which does not yield the expected tris(trimethylstannyl)methane but instead produces tetrakis(trimethylstannyl)methane. researchgate.net Trapping experiments in this reaction provided evidence for the formation of dichloromethyl anion and dichlorocarbene as key intermediates. researchgate.net Similarly, its reaction with methylene chloride yields this compound, although no intermediates could be trapped in this specific case. researchgate.net These findings suggest that even when not following a classic SRN1 pathway, the reactions of this compound can generate highly reactive radical or anionic intermediates that dictate the final product distribution.
Table 1: Intermediates in Reactions Involving Organostannanes
| Reactant(s) | Proposed Intermediate(s) | Reaction Type | Source(s) |
|---|---|---|---|
| This compound, Chloroform | Dichloromethyl anion, Dichlorocarbene | Halogen-Metal Exchange / Radical | researchgate.net |
| Trimethylstannyl ions, Haloarenes | Aryl radical, Radical anion of substrate | SRN1 | researchgate.netconicet.gov.ar |
Investigations into Halogenophilic Nucleophilic Substitution (SN2Hal) Pathways
Beyond traditional nucleophilic attack at a carbon center (SN2), an alternative pathway known as halogenophilic nucleophilic substitution (SN2Hal) has been identified. researchgate.net In this mechanism, the nucleophile attacks a halogen atom directly, rather than the carbon to which it is attached. researchgate.netnih.gov This "frontside" attack is less sensitive to steric hindrance around the carbon center, offering a distinct mechanistic route. nih.gov
The primary evidence for SN2Hal mechanisms involving organometallic compounds like this compound comes from studies of halogen-metal exchange reactions. researchgate.netresearchgate.net In these reactions, the organostannane acts as the nucleophile, targeting the halogen atom of an organohalide. This process can be a distinct step or a "concealed mechanism" within what might otherwise appear to be a standard nucleophilic substitution. researchgate.net
For example, the reaction between organostannyl anions and certain organohalides is proposed to occur via a halogen-metal exchange within a solvent cage. mdpi.com This suggests an initial interaction between the tin center and the halogen. While direct kinetic studies on this compound in SN2Hal reactions are scarce, the extensive research on related stannyl (B1234572) anions in halogen-metal exchanges strongly supports the feasibility of this pathway. researchgate.netmdpi.comresearchgate.net The reaction of iodoform (B1672029) with i-PrMgCl, for instance, proceeds through a halogen-metal exchange to form magnesium reagents, illustrating the propensity for attack at the halogen. researchgate.net This principle underpins the potential for this compound to act as a halogenophile.
Table 2: Examples of Reactions with Proposed Halogenophilic Character
| Nucleophile/Reagent | Substrate | Key Observation | Source(s) |
|---|---|---|---|
| Organostannyl ions | Halobenzenes | Halogen-metal exchange proposed | mdpi.com |
| Thiol anions | o-Iodonitrobenzene | SN2X mechanism posited | researchgate.net |
| i-PrMgCl | Diiodomethane (B129776), Iodoform | Halogen-metal exchange occurs | researchgate.net |
Advanced Methodologies for Reaction Intermediate Trapping and In Situ Monitoring
The direct observation of short-lived intermediates in the reactions of this compound is crucial for mechanistic elucidation. Researchers employ a combination of chemical trapping and advanced spectroscopic techniques for this purpose.
Chemical Trapping: This classic approach involves adding a compound that will selectively and rapidly react with a suspected intermediate, forming a stable, characterizable product.
Carbene Trapping: In the reaction of this compound with chloroform, the intermediate dichlorocarbene was successfully trapped using 2,3-dimethyl-2-butene. researchgate.net
Benzyne Trapping: In reactions of o-dibromobenzene with sodium trimethylstannide (NaSnMe₃), the intermediate benzyne, formed from the decomposition of the o-bromophenyl anion, was trapped with furan (B31954) to yield a Diels-Alder adduct. conicet.gov.armdpi.com
In Situ Monitoring: Modern spectroscopic methods allow for the real-time observation of reactions, providing direct evidence for the existence and structure of transient species.
NMR Spectroscopy: Low-temperature Nuclear Magnetic Resonance (NMR) is a powerful tool for studying reaction pathways. In the lithiation of stannylated azobenzenes with methyl lithium, ¹¹⁹Sn NMR spectroscopy was used to monitor the reaction progress. bris.ac.uk These experiments revealed the formation of a transient lithium-tin-ate complex, which was observable at temperatures as low as -103 °C, before it rearranged to the final lithiated product. bris.ac.uk The stepwise progress of organoboration reactions involving bis(trimethylstannyl)-ethynyl boranes has also been successfully monitored by multinuclear NMR (¹H, ¹¹B, ¹³C, ¹¹⁹Sn). researchgate.net
Electron Spin Resonance (ESR): While not specifically detailed for this compound in the provided context, ESR is the quintessential technique for detecting and characterizing radical intermediates, such as the triphenylmethyl radical, providing information on spin density and structure. bbhegdecollege.com It remains a fundamental tool for investigating the radical pathways available to organometallic compounds.
Table 3: Methodologies for Intermediate Detection in Organostannane Reactions
| Methodology | Intermediate Type | Specific Example/Application | Source(s) |
|---|---|---|---|
| Chemical Trapping | Carbene | Dichlorocarbene trapped with 2,3-dimethyl-2-butene | researchgate.net |
| Chemical Trapping | Aryne | Benzyne trapped with furan | conicet.gov.armdpi.com |
| Low-Temperature NMR | Ate-Complex | Observation of a lithium-tin-ate complex in lithiation reactions | bris.ac.uk |
Diverse Applications of Bis Trimethylstannyl Methane in Advanced Organic Synthesis
Contributions to Olefin Polymerization Catalysis
The development of advanced polyolefin materials with tailored properties is highly dependent on the design of sophisticated catalyst systems. Bis(trimethylstannyl)methane has been shown to be a valuable precursor in the synthesis of novel cocatalysts for metallocene and other transition metal-based olefin polymerization catalysts.
This compound serves as a key starting material for the generation of bimetallic organoaluminum compounds that can function as effective cocatalysts in Ziegler-Natta type polymerizations. researchgate.net When combined with transition metal complexes, particularly metallocenes like titanocene (B72419) dichloride, these cocatalysts form highly active systems for the polymerization of olefins such as ethylene. researchgate.net The bimetallic nature of these cocatalysts is a departure from traditional single-metal alkylaluminum activators like methylaluminoxane (B55162) (MAO). researchgate.net
The process involves the reaction of this compound with an organoaluminum halide, such as methylaluminum dichloride, in a regioselective metal-metal exchange reaction. This reaction yields a bimetallic species, for instance, bis(chloro(methyl)alumino)methane, and trimethyltin (B158744) chloride as a byproduct. researchgate.net This novel bimetallic compound can then be employed as a cocatalyst in conjunction with a primary polymerization catalyst, for example, a titanocene derivative. researchgate.net The combination of these components leads to the formation of a highly active polymerization catalyst system. researchgate.net
The synthesis of these novel bimetallic cocatalysts from this compound is a straightforward process. researchgate.net In a typical procedure, this compound is reacted with two equivalents of methylaluminum dichloride in a suitable solvent like hexane. The reaction proceeds at low temperatures and upon warming to room temperature, the desired bimetallic product, bis(chloro(methyl)alumino)methane, is formed along with trimethyltin chloride. researchgate.net
The general synthetic scheme can be represented as follows:
((CH₃)₃Sn)₂CH₂ + 2 CH₃AlCl₂ → (Cl(CH₃)Al)₂CH₂ + 2 (CH₃)₃SnCl
This method allows for the creation of a new class of bimetallic organometallic compounds that are not readily accessible through other synthetic routes. The structure of these compounds, featuring two aluminum centers bridged by a methylene (B1212753) group, is a key feature that influences their activity as cocatalysts. researchgate.net
The use of these this compound-derived bimetallic cocatalysts has a notable impact on the efficiency of olefin polymerization and the properties of the resulting polymer. When used in combination with a titanocene catalyst for the polymerization of ethylene, for example, these systems demonstrate significant productivity. researchgate.net
The characteristics of the polyethylene (B3416737) produced, such as its melting point, are also influenced by the catalyst system employed. The data below illustrates the performance of a catalyst system comprising a titanocene catalyst and a bimetallic cocatalyst derived from this compound in the polymerization of ethylene.
| Cocatalyst | Catalyst System | Polymerization Time (min) | Polyethylene Yield (g) | Productivity (kg PE/g Ti·h·bar) | Melting Point (°C) |
| Bis(chloro(methyl)alumino)methane | Titanocene/Cocatalyst (Ti:Al = 1:8) | 30 | 1.63 | 0.25 | 130-133 |
Data sourced from patent US5726332A researchgate.net
The productivity of these systems, while notable, can be compared to other cocatalyst systems under similar conditions. For instance, the use of other bimetallic cocatalysts derived from related bis(trimethylstannyl) compounds has shown even higher productivities. researchgate.net This highlights the tunability of these catalyst systems and the potential for further optimization by modifying the structure of the bimetallic cocatalyst.
Utility in the Generation of Organocuprate Reagents for Conjugate Additions
In the realm of fine chemical synthesis, this compound provides a convenient route to valuable organocuprate reagents. These reagents are particularly useful for effecting conjugate additions to α,β-unsaturated carbonyl compounds, a key transformation for the formation of carbon-carbon bonds.
The conjugate addition of a (trimethylstannyl)methyl group to α,β-enones provides access to γ-stannyl ketones, which are versatile intermediates in organic synthesis. A direct reaction of (trimethylstannyl)methyllithium, generated from this compound and an alkyllithium reagent, with enones has been found to be problematic, often leading to complex product mixtures. acs.org
To circumvent this issue, the corresponding organocuprate reagents are employed. These are generated in situ from this compound. The process involves the initial formation of (trimethylstannyl)methyllithium, which is then treated with a copper(I) salt, such as copper(I) cyanide (CuCN), to form the desired cuprate (B13416276). acs.org The addition of a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂), has been shown to promote the subsequent 1,4-addition of the cuprate to the α,β-enone, affording the desired γ-stannyl ketone in good yields. acs.org
The general reaction scheme is as follows:
((CH₃)₃Sn)₂CH₂ + R-Li → (CH₃)₃SnCH₂Li + (CH₃)₃Sn-R
(CH₃)₃SnCH₂Li + CuCN → [(CH₃)₃SnCH₂]Cu(CN)Li
[(CH₃)₃SnCH₂]Cu(CN)Li + α,β-enone --(BF₃·OEt₂)--> γ-stannyl ketone
The yields of the γ-stannyl ketones obtained from the reaction of the cuprate derived from this compound with various enones are presented in the table below.
| Enone | Product (γ-Stannyl Ketone) | Yield (%) |
| 2-Cyclohexen-1-one | 3-((Trimethylstannyl)methyl)cyclohexan-1-one | 85 |
| 2-Cyclopenten-1-one | 3-((Trimethylstannyl)methyl)cyclopentan-1-one | 78 |
| 4,4-Dimethyl-2-cyclohexen-1-one | 4,4-Dimethyl-3-((trimethylstannyl)methyl)cyclohexan-1-one | 83 |
| (R)-(-)-Carvone | (1R,4R,6S)-6-Isopropenyl-3-methyl-2-((trimethylstannyl)methyl)cyclohexan-1-one | 72 |
Data sourced from Sato, T., et al. (1993) acs.org
A key advantage of using organocuprate reagents, including those derived from this compound, is the high degree of regioselectivity observed in their reactions with α,β-unsaturated carbonyl compounds. These "soft" nucleophiles preferentially undergo conjugate addition (1,4-addition) rather than direct addition to the carbonyl group (1,2-addition), which is often observed with "harder" nucleophiles like Grignard or organolithium reagents. beilstein-journals.org The successful synthesis of γ-stannyl ketones as described above is a testament to this inherent regioselectivity. acs.org
In addition to regioselectivity, the diastereoselectivity of the conjugate addition can be controlled, particularly when the α,β-unsaturated ketone contains a pre-existing stereocenter. The stereochemical outcome of the reaction is typically dictated by the steric environment of the substrate. The incoming cuprate reagent will preferentially attack the enone from the less sterically hindered face, leading to the formation of one diastereomer in excess. While specific studies on the diastereoselective additions of cuprates derived from this compound to a wide array of chiral enones are not extensively documented, the general principles of diastereoselective conjugate additions of organocuprates are well-established and would be expected to apply. The steric bulk of the incoming (trimethylstannyl)methyl group, along with any chiral auxiliaries or directing groups on the enone, would play a crucial role in determining the final stereochemical outcome of the reaction.
Role in One-Carbon Homologation Methodologies
This compound has emerged as a valuable reagent in one-carbon homologation reactions, a fundamental transformation in organic synthesis that involves the extension of a carbon chain by a single carbon atom. researchgate.net This process is crucial for building molecular complexity and accessing a wide range of organic molecules. researchgate.net
A significant application of this compound is in the conversion of aryl epoxides to conjugated allyl alcohols. While not a direct reagent in the optimized protocol, its initial use highlighted a pathway to achieve this transformation. For instance, the reaction of styrene (B11656) oxide with this compound can produce the corresponding allylic alcohol, 2-phenyl-2-propen-1-ol, in a 65% yield. lookchem.com This observation was pivotal in the development of a more general and higher-yielding methodology.
A more efficient and regioselective method was subsequently developed using a 1:1 mixture of n-butyllithium (n-BuLi) and lithioacetonitrile (LiCH₂CN) in tetrahydrofuran (B95107) (THF). lookchem.com This system effectively converts a variety of styrene oxides into one-carbon homologated conjugated allyl alcohols. lookchem.com The reaction proceeds with high regioselectivity, offering a reliable route to these valuable synthetic intermediates. lookchem.com
The scope of this transformation is demonstrated by its successful application to a range of substituted aryl epoxides.
Table 1: Synthesis of Conjugated Allyl Alcohols from Aryl Epoxides lookchem.com
| Entry | Aryl Epoxide (Substituent) | Product | Yield (%) |
| 1 | 2-methylstyrene oxide | 2-(o-tolyl)prop-2-en-1-ol | 81 |
| 2 | 3-methylstyrene oxide | 2-(m-tolyl)prop-2-en-1-ol | 75 |
| 3 | 4-methylstyrene oxide | 2-(p-tolyl)prop-2-en-1-ol | 78 |
| 4 | 4-phenylstyrene oxide | 2-([1,1'-biphenyl]-4-yl)prop-2-en-1-ol | 51 |
| 5 | 4-methoxystyrene oxide | 2-(4-methoxyphenyl)prop-2-en-1-ol | 60 |
| 6 | 2,2-dimethyl-5-phenyl-1,3-dioxane (acetal protected) | 2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)phenyl)prop-2-en-1-ol | 65 |
This table is based on data presented in the referenced literature and is intended for illustrative purposes.
The reaction is compatible with various functional groups, including alkyl, aryl, and methoxy (B1213986) substituents, as well as acetal (B89532) protecting groups, highlighting its synthetic utility. lookchem.com
The reaction mechanism for the conversion of aryl epoxides to conjugated allyl alcohols is proposed to proceed through a carbene intermediate. lookchem.com This hypothesis is supported by several key observations. The reaction conditions, involving a strong base (n-BuLi) and a suitable precursor (lithioacetonitrile), are conducive to the formation of a carbene species. lookchem.com
Further evidence for a carbene-mediated pathway was obtained through a trapping experiment. When an epoxide containing an alkene moiety was subjected to the reaction conditions, an intramolecular cyclopropanation product was isolated in addition to the expected allyl alcohol. lookchem.com The formation of the cyclopropane (B1198618) derivative is a characteristic reaction of a carbene species, thus strongly supporting its intermediacy in the main reaction pathway. lookchem.com This mechanistic insight is crucial for understanding the reaction's intricacies and for the potential development of new synthetic methods based on this reactive intermediate.
Precursor Chemistry for Higher-Order Organotin Analogs
This compound serves as a foundational building block for the synthesis of more complex organotin compounds. While direct palladium-catalyzed double arylation of bis(trimethylstannyl)arenes has been reported with modest to good yields, the broader synthetic utility often lies in the stepwise functionalization of related distannanes. conicet.gov.ar For example, hexamethyldistannane, which can be synthesized from bis(trimethylstannyl)sulfide, is a key reagent in palladium-catalyzed Stille couplings with aryl halides or triflates to produce trialkylarylstannanes. conicet.gov.arresearchgate.net These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. conicet.gov.ar The ability to sequentially introduce different aryl or other organic groups allows for the construction of a diverse array of higher-order organotin analogs.
Evaluation of Synthetic Scope and Current Limitations
The synthetic utility of this compound and related organotin reagents is extensive, particularly in cross-coupling reactions. conicet.gov.ar However, there are limitations to consider. The palladium-catalyzed double arylation of bis(trimethylstannyl) arenes, for instance, has a limited number of reported examples, and the yields can be variable. conicet.gov.ar Furthermore, the synthesis of trialkylarylstannanes via Grignard or organolithium reagents can be incompatible with certain functional groups on the aromatic ring. conicet.gov.ar
In the context of the one-carbon homologation of aryl epoxides, while the developed n-BuLi/LiCH₂CN system is effective for styrene oxides, its applicability to other classes of epoxides may be limited. lookchem.com The reaction's success is dependent on the specific substrate and the stability of the proposed carbene intermediate. lookchem.com Additionally, while the reaction shows compatibility with several functional groups, highly sensitive functionalities might not be tolerated under the strongly basic reaction conditions. lookchem.com Further research is needed to expand the substrate scope and overcome these limitations, potentially through the development of milder reaction conditions or alternative catalytic systems.
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Advanced Spectroscopic Techniques for Structural Analysis
The structural elucidation of bis(trimethylstannyl)methane is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterizing this compound. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn allows for a comprehensive analysis.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, two distinct proton signals are expected: one for the methyl (CH₃) protons and another for the bridging methylene (B1212753) (CH₂) protons. A reported ¹H NMR spectrum in benzene-d₆ shows a signal at -0.41 ppm, which is likely attributable to the methyl protons, influenced by the electropositive tin atoms. nih.gov The integration of these signals confirms the ratio of protons in the molecule.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton. Signals are anticipated for the methyl carbons and the central methylene carbon. The chemical shift of the methylene carbon, situated between two electron-donating trimethylstannyl groups, is of particular interest for understanding electronic effects. nih.gov
¹¹⁹Sn NMR: Tin-119 NMR is especially powerful for directly probing the tin centers. The chemical shift provides information about the coordination number and geometry of the tin atoms. For this compound, a single resonance is expected, indicative of the two equivalent tin atoms. The magnitude of coupling constants, such as the two-bond tin-tin coupling (²J(Sn,Sn)) in related tris(trimethylstannyl)methane, has been shown to be sensitive to the Sn-X-Sn bond angle and geometry. researchgate.net
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|---|
| This compound | ¹H | C₆D₆ | -0.41 (br) | -Sn(CH₃)₃ |
| 2,5-Bis(trimethylstannyl)thiophene | ¹H | d₆-DMSO | 7.34 (s, 2H) | Thiophene-H |
| 2,5-Bis(trimethylstannyl)thiophene | ¹H | d₆-DMSO | 0.32 (s, 18H) | -Sn(CH₃)₃ |
| 2,5-Bis(trimethylstannyl)thiophene | ¹³C | d₆-DMSO | 143.25, 136.39 | Thiophene-C |
| 2,5-Bis(trimethylstannyl)thiophene | ¹³C | d₆-DMSO | -7.34 | -Sn(CH₃)₃ |
Infrared (IR) Spectroscopy is used to identify the vibrational modes of the molecule. The spectrum is characterized by absorptions corresponding to the stretching and bending of its various bonds. libretexts.org Key expected vibrations for this compound include:
C-H stretching vibrations of the methyl and methylene groups, typically appearing in the 2850-3000 cm⁻¹ region. vscht.cz
C-H bending vibrations (scissoring, rocking), which occur at lower frequencies.
Sn-C stretching and bending vibrations, which are found in the far-infrared region and are characteristic of the organotin framework.
Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity. nih.gov The electron impact (EI) mass spectrum of this compound shows a characteristic pattern due to the presence of multiple tin isotopes. The molecular ion peak [M]⁺ would be observed, though it may be of low intensity. libretexts.org The fragmentation process typically involves the loss of methyl groups or larger fragments. youtube.com
| m/z Value | Relative Intensity | Interpretation |
|---|---|---|
| 329 | Top Peak | Likely [M - CH₃]⁺ fragment, showing the isotopic pattern of two tin atoms. |
| 165 | 2nd Highest | Corresponds to the [Sn(CH₃)₃]⁺ fragment. |
| 135 | 3rd Highest | Likely [Sn(CH₃)]⁺ fragment. |
Crystallographic Investigations and Molecular Geometries
While a single-crystal X-ray diffraction study for this compound specifically is not prominently available in the surveyed literature, its molecular geometry can be inferred from studies of structurally analogous compounds, such as its silicon counterpart, bis(trimethylsilyl)methane, and the more sterically hindered tetrakis(trimethylstannyl)methane.
Gas-phase electron diffraction (GED) studies on bis(trimethylsilyl)methane, CH₂(Si(CH₃)₃)₂, have revealed an unusually large Si-C-Si bond angle of 123.0(11)°. acs.org This significant deviation from the ideal tetrahedral angle of 109.5° is attributed to the steric repulsion between the two bulky trimethylsilyl (B98337) groups. It is highly probable that this compound adopts a similar structure with a large Sn-C-Sn angle, likely even larger than in the silicon analogue due to the greater size of the tin atoms and longer Sn-C bonds.
Further insight can be gained from the crystal structure of tetrakis(trimethylstannyl)methane, C[Sn(CH₃)₃]₄. acs.org In this highly crowded molecule, the central carbon atom maintains a tetrahedral coordination, but significant steric strain is evident. The analysis of such structures helps to establish benchmark values for Sn-C bond lengths and C-Sn-C angles within the trimethylstannyl moiety, which are expected to be similar in this compound.
| Compound | Method | Parameter | Value |
|---|---|---|---|
| Bis(trimethylsilyl)methane | GED | Si-C-Si Angle | 123.0(11)° |
| Tetrakis(trimethylsilyl)methane | GED | Si-C-Si Angle | 109.5° (by Td symmetry) |
| Tetrakis(trimethylsilyl)methane | GED | C-Si Bond Length | 1.931(3) Å |
| Bis(trimethylstannyl)ethyne | X-ray | Sn-C(methyl) Bond Length | 212.8(3) - 213.8(3) pm |
| Bis(trimethylstannyl)ethyne | X-ray | C-Sn-C Angle | 106.31(12) - 112.79(14)° |
*C refers to the central methane (B114726) carbon.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a important method for studying the mechanisms of reactions involving organometallic compounds, including organotin species. royalsocietypublishing.org This computational technique offers a balance between accuracy and computational cost, making it suitable for the relatively large systems often encountered in organometin chemistry. While specific DFT studies on the reaction mechanisms of Bis(trimethylstannyl)methane are not extensively documented in peer-reviewed literature, the application of DFT to similar organotin reactions provides a clear framework for how such investigations would proceed.
For instance, DFT has been successfully used to explore the hydroboration of olefins catalyzed by titanium complexes and the aminolysis of 2-benzoxazolinone. acs.orgacs.org In the context of this compound, DFT could be employed to investigate its known reactions, such as the reaction with methylaluminum dichloride to form bis(chloro(methyl)alumino)methane. google.com Such a study would involve:
Reactant and Product Optimization: Calculating the lowest energy geometries of the reactants (this compound and methylaluminum dichloride) and the products.
Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate, known as the transition state. This is crucial for determining the activation energy of the reaction.
Reaction Pathway Mapping: Tracing the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the reactants and products.
The choice of the density functional is a critical aspect of these studies. For organometallic systems, hybrid functionals like B3LYP are commonly used. acs.org However, the accuracy of different functionals can vary, and it is often necessary to benchmark them against experimental data or higher-level calculations, especially when dealing with intermolecular interactions like the N→Sn interactions found in some organotin polymers. dntb.gov.ua
A conceptual outline for a DFT study on a hypothetical reaction of this compound is presented below.
| Step | Description | Computational Objective |
| 1 | Geometry Optimization | Find the minimum energy structures of reactants and products. |
| 2 | Transition State Search | Locate the saddle point on the potential energy surface. |
| 3 | Frequency Calculation | Characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). |
| 4 | IRC Calculation | Confirm the connection between the transition state and the corresponding minima. |
| 5 | Energy Calculation | Determine the reaction and activation energies. |
Electronic Structure Analysis and Bonding Characteristics
The electronic structure and bonding in this compound are central to understanding its reactivity. Computational methods can provide detailed insights into the nature of the chemical bonds and the distribution of electrons within the molecule.
Table 1: Selected Bond Parameters for Bis(trimethylstannyl)ethyne researchgate.net
| Parameter | Bond | Value |
|---|---|---|
| Bond Length | Sn-C(sp) | 212.8(3) pm |
| Bond Length | Sn-C(methyl) | 210.6(3) - 213.8(3) pm |
| Bond Length | C≡C | 120.2(6) pm |
| Bond Angle | C(sp)-Sn-C(methyl) | 106.31(12) - 107.87(12) ° |
| Bond Angle | C(methyl)-Sn-C(methyl) | 111.03(13) - 112.79(14) ° |
For this compound, ((CH₃)₃Sn)₂CH₂, the key structural features would be the Sn-C-Sn bond angle and the conformation of the trimethylstannyl groups. In related distannylamines, the Sn-N-Sn bond angle has been shown to be influenced by the nature of the substituents on the nitrogen atom, which in turn affects the geminal coupling constant ²J(¹¹⁹Sn-¹¹⁷Sn) in NMR spectroscopy. researchgate.net A similar analysis for this compound would be informative.
Further analysis of the electronic structure can be achieved using methods like Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis can quantify:
Hybridization: The hybridization of the atomic orbitals involved in bonding (e.g., the hybridization of the tin and carbon atoms).
Bonding Orbitals: The nature of the Sn-C and C-H bonds.
Hyperconjugation: The delocalization of electron density from bonding orbitals to antibonding orbitals, which can have a significant impact on stability and reactivity. For related organometallic compounds, σ → π* hyperconjugation has been linked to their dynamic behaviors. researchgate.net
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling allows for the exploration of entire reaction pathways and the construction of energy landscapes, which map the energy of a system as a function of its geometry. This provides a comprehensive picture of a chemical reaction, including the identification of intermediates and the determination of the rate-limiting step.
For a molecule like this compound, computational modeling could be used to study various potential reactions. The general approach involves calculating the energies of all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.
An example of this approach is the DFT study of the titanium-catalyzed hydroboration of olefins. acs.org The study revealed a favorable pathway involving the initial coordination of the olefin to the titanium catalyst, forming a five-membered ring intermediate, followed by B-H bond cleavage and reductive elimination.
Similarly, conformational analysis is a key aspect of modeling. Many organometallic molecules are flexible and can exist as a mixture of different conformers. Computational studies on tetrasilylmethane derivatives, which are structurally analogous to this compound, have shown the existence of multiple conformers with similar energies. whiterose.ac.uk The energy barriers between these conformers can be calculated, providing insight into the dynamic processes occurring in solution. For this compound, rotation around the Sn-C bonds would lead to different staggered and eclipsed conformations, and computational modeling could determine their relative energies and the barriers to interconversion.
The energy landscape for a reaction of this compound would be a multi-dimensional plot of energy versus reaction coordinates. A simplified two-dimensional representation would show the energy profile along the lowest energy path, highlighting the activation energies for each step and the relative stability of any intermediates. This information is invaluable for understanding reaction kinetics and for predicting how changes in the molecular structure might affect the reaction outcome.
Future Research Trajectories and Emerging Paradigms
Exploration of Novel Reactivity Modes and Transformations
Future investigations are expected to uncover new ways in which Bis(trimethylstannyl)methane can react and be transformed. While its role in palladium-catalyzed cross-coupling reactions is established, there is considerable room for discovering novel reactivity. conicet.gov.armdpi.com One promising area is the use of photostimulation to initiate reactions via a radical nucleophilic substitution (SRN1) mechanism, which has been shown to produce high yields of disubstitution products that are otherwise difficult to synthesize. conicet.gov.ar
Further research could focus on transformations that leverage the unique properties of the geminal bis-stannyl motif. For instance, chromium-mediated stannylcyclopropanation has been demonstrated with related (diiodomethyl)stannanes, suggesting that this compound could be a precursor to novel carbene equivalents for cyclopropanation reactions. okayama-u.ac.jp Additionally, the exploration of 1,1-carboboration reactions, where the tin-carbon bond is activated by electrophilic boranes, could lead to new stereoselective methods for creating complex organometallic-substituted alkenes. researchgate.net The potential for dyotropic rearrangements, where two substituents migrate simultaneously, also presents an intriguing avenue for discovering unprecedented molecular transformations. acs.org
Expansion of Synthetic Utility and Methodological Development
The development of new methodologies will broaden the synthetic utility of this compound beyond its current applications. A key area for expansion is in materials science and polymer chemistry. The compound has already been used as a precursor to bimetallic organometallic compounds that act as cocatalysts in olefin polymerization, indicating a potential for creating new catalytic systems with enhanced activity and properties. google.com
Its utility in Stille cross-coupling reactions is well-documented for creating complex organic molecules, including azulene-bithiophene copolymers and porphyrin dimers. beilstein-journals.orgacs.orgnih.gov Future work will likely focus on expanding the scope of these reactions to include a wider range of functional groups and heterocyclic systems. nih.gov The development of sequential SRN1 and palladium-catalyzed coupling reactions offers a powerful and iterative synthetic tool, allowing for the construction of complex aromatic and heteroaromatic architectures from simple precursors. conicet.gov.armdpi.com This methodological expansion solidifies the role of this compound as a versatile building block in advanced organic synthesis.
Pursuit of Environmentally Benign Synthetic Strategies
A critical future direction for all organotin chemistry is the development of more environmentally friendly synthetic methods. Organotin compounds, including this compound, are recognized for their potential toxicity and environmental hazards, which necessitates a shift towards greener chemical practices. ontosight.ai Research in this area will focus on several key principles of green chemistry.
This includes designing catalytic cycles that use only a minimal amount of the tin reagent, thereby reducing tin waste. rsc.org The exploration of alternative, less toxic solvents, such as deep eutectic solvents, could replace traditional organic solvents and electrolytes in reactions involving organostannanes. nih.gov Furthermore, developing synthetic routes that are more atom-economical and energy-efficient is a paramount goal. researchgate.net The development of methods for the remediation of organotin contamination and the design of organotin compounds that are more readily degradable in the environment are also important research trajectories. nih.gov
Table 1: Green Chemistry Approaches for Organometallic Synthesis
| Green Chemistry Principle | Application to this compound Chemistry |
|---|---|
| Catalysis | Development of highly efficient catalytic systems to minimize the required amount of tin reagent. rsc.org |
| Alternative Solvents | Use of recyclable and non-toxic solvents like deep eutectic solvents or water-based systems. nih.govorientjchem.org |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |
| Waste Reduction | Creating one-pot or multicomponent reactions to reduce separation steps and solvent waste. orientjchem.org |
| Benign by Design | Synthesizing derivatives with lower intrinsic toxicity and greater biodegradability. nih.gov |
Deeper Mechanistic Elucidation via Advanced Analytical Tools
A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new ones. The application of advanced analytical and computational tools will be central to this effort. Techniques such as 119Sn NMR spectroscopy and single-crystal X-ray crystallography are invaluable for determining the precise geometry and coordination environment of tin in intermediates and products. bsmiab.orgresearchgate.net
For studying reaction pathways, a combination of experimental and theoretical methods is powerful. Kinetic studies, along with trapping experiments, can help differentiate between competing mechanisms like the SRN1 pathway and halogen-metal exchange (HME). mdpi.com On the computational front, molecular docking and molecular dynamics (MD) simulations can provide insights into binding interactions, particularly in biological systems. nih.gov Quantum-chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model transition states and corroborate proposed reaction mechanisms, like dyotropic rearrangements. acs.org For trace analysis and speciation, hyphenated techniques like liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) are essential for tracking organotin compounds in complex mixtures. researchgate.net
Table 2: Analytical and Computational Tools for Mechanistic Studies
| Tool/Technique | Application in Organotin Chemistry | Reference |
|---|---|---|
| NMR Spectroscopy (1H, 13C, 119Sn) | Characterization of molecular structure and coordination number of the tin atom. | bsmiab.org |
| X-ray Crystallography | Determination of solid-state structure and molecular geometry. | bsmiab.orgresearchgate.net |
| Mass Spectrometry (ESI-MS, ICP-MS) | Speciation analysis and studying interactions with other molecules, including proteins. | |
| Computational Chemistry (DFT, MD) | Modeling reaction pathways, transition states, and binding mechanisms. | acs.orgnih.gov |
| Liquid Chromatography (LC) | Separation of various organotin species from complex environmental or biological samples. | researchgate.net |
Integration into Complex Multicomponent Reaction Systems
The integration of this compound into multicomponent reactions (MCRs) represents a significant step towards more efficient and complex molecule synthesis. MCRs, where three or more reactants combine in a single operation, offer substantial advantages in terms of step economy and structural diversity. The geminal nature of the two trimethylstannyl groups makes this compound an ideal "linchpin" reagent capable of participating in sequential or domino reactions.
An example of its potential is in the synthesis of bimetallic reagents for polymerization catalysis, which involves a system with the organostannane, an aluminum alkyl, and a transition metal complex. google.com Future research could design one-pot procedures that combine Stille couplings with other transformations. For instance, a system could involve this compound, two different aryl halides, and a palladium catalyst to rapidly assemble complex bi-aryl structures. The use of related bis(tributylstannyl)ethene in the multicomponent synthesis of porphyrin dimers highlights the feasibility of this approach. acs.org Developing such complex reaction cascades will be a hallmark of future synthetic methodology, enabling the rapid construction of sophisticated molecular architectures from simple, readily available starting materials.
Q & A
Q. What are the key synthetic routes and purification methods for Bis(trimethylstannyl)methane in polymer chemistry?
this compound is primarily synthesized via Stille coupling reactions, often under microwave-assisted conditions in anhydrous chlorobenzene to enhance reaction efficiency . Post-synthesis, purification involves Soxhlet extraction with solvents like chloroform to remove unreacted monomers or low-molecular-weight byproducts. Insolubility challenges, particularly for polymers with short side chains, require careful solvent selection (e.g., chlorobenzene for synthesis, chloroform for fractionation) to optimize yields .
Q. How is this compound characterized to confirm structural integrity and purity?
Structural validation employs elemental analysis to confirm stoichiometry and NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to verify bonding patterns and tin coordination . For purity assessment, techniques like gel permeation chromatography (GPC) determine molecular weight distribution, while MALDI-TOF mass spectrometry identifies end-group impurities in conjugated polymers .
Q. What safety protocols are critical when handling this compound?
Due to its organotin composition, strict safety measures are required:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
- Store in anhydrous, inert conditions to prevent hydrolysis or oxidation .
- Dispose of waste via certified hazardous waste channels to mitigate environmental toxicity .
Advanced Research Questions
Q. How do solubility limitations of this compound derivatives impact polymer design and device performance?
Poor solubility in chloroform (observed in short-side-chain polymers) restricts film-forming ability, leading to inhomogeneous thin films in optoelectronic devices . To address this, researchers incorporate alkyl or alkoxy side chains to enhance solubility without sacrificing charge transport properties. For example, 2-ethylhexyl groups in donor-acceptor polymers improve processability while maintaining high hole mobility .
Q. What experimental strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Discrepancies in reactivity often arise from trace oxygen or moisture, which deactivate the catalyst (e.g., Pd(PPh₃)₄). To ensure reproducibility:
Q. How does microwave irradiation vs. thermal heating affect the polymerization kinetics of this compound-based monomers?
Microwave conditions reduce reaction times (e.g., from 72 hours to <1 hour) by enabling rapid, uniform heating, which minimizes side reactions and improves molecular weight control . Comparative studies show microwave-synthesized polymers exhibit narrower polydispersity indices (PDI ~1.5 vs. ~2.0 for thermal methods) and higher regioregularity, critical for charge transport in solar cells .
Q. What methodologies quantify the impact of monomer purity on photovoltaic device efficiency?
High-purity this compound derivatives are essential for minimizing trap states in active layers. Methods include:
- High-performance liquid chromatography (HPLC) to detect residual tin catalysts or oligomers .
- Time-resolved photoluminescence (TRPL) to assess charge recombination rates in devices .
- Elemental analysis to verify stoichiometric accuracy, as deviations >1% can degrade power conversion efficiency by >20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
